REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:31]=[CH:30][C:6]2[C:7](=[O:29])[N:8]([C:10]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[O:9][C:5]=2[CH:4]=1.[Br:32]CC.[Br-].[Na+]>O.CC(O)C.CN1CCCC1=O>[Br:32][CH2:2][C:3]1[CH:31]=[CH:30][C:6]2[C:7](=[O:29])[N:8]([C:10]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[O:9][C:5]=2[CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
6-(chloromethyl)-2-triphenylmethyl-1,2-benzisoxazol-3(2H)-one
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC2=C(C(N(O2)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)=O)C=C1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
BrCC
|
Name
|
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
BrCC
|
Name
|
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
57.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
this was stirred for 1.5 hours at 55-60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added dropwise
|
Type
|
FILTRATION
|
Details
|
solids were filtered
|
Type
|
CUSTOM
|
Details
|
to obtain a white solid
|
Type
|
STIRRING
|
Details
|
this was stirred for 1 hour at 55-60° C
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
were added dropwise
|
Type
|
FILTRATION
|
Details
|
solids were filtered
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC2=C(C(N(O2)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.04 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |